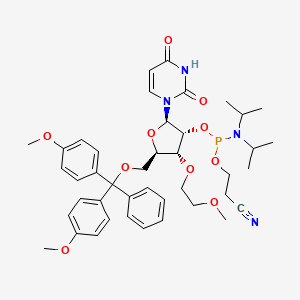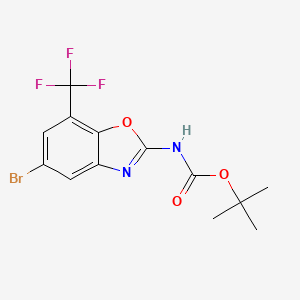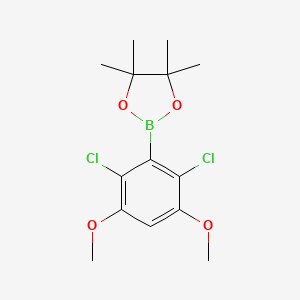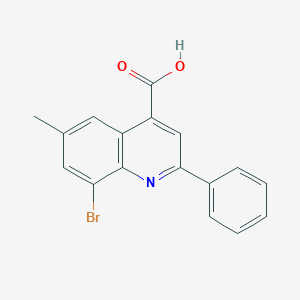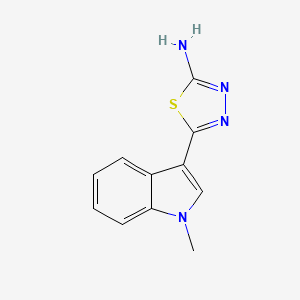
3-(2-Isopropoxyphenyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Isopropoxyphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of dimethylsulfoxonium methylide under microwave irradiation, which facilitates the one-pot synthesis of azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable synthetic routes that can be optimized for high yield and purity. The use of solid supports and microwave irradiation are common techniques to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Isopropoxyphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3) as a base, methanol as a nucleophile, and various oxidizing and reducing agents . Reaction conditions often involve moderate temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
3-(2-Isopropoxyphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Isopropoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, inhibiting specific proteins, and altering cellular signaling pathways . For example, it has been shown to inhibit inflammatory mediators and oxidative stress markers, suggesting potential anti-inflammatory and antioxidant roles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(2-Isopropoxyphenyl)azetidine Hydrochloride include other azetidine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride
- 1-Arenesulfonylazetidines
- Azetidine-2-carboxylic acids
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical transformations and biological activities .
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
3-(2-propan-2-yloxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(2)14-12-6-4-3-5-11(12)10-7-13-8-10;/h3-6,9-10,13H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
DEERKGXVQORHNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


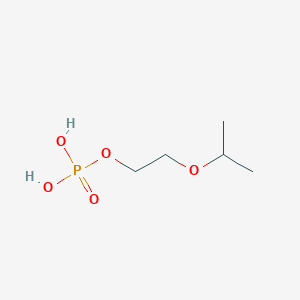
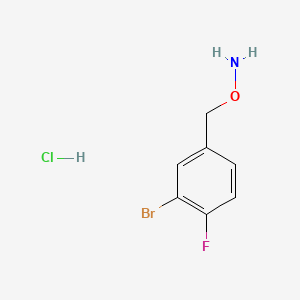

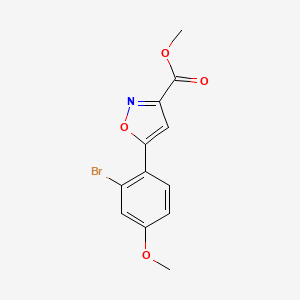
![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
